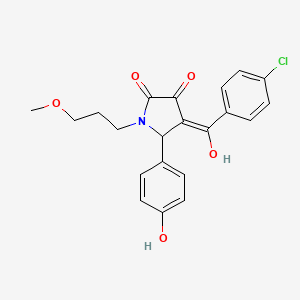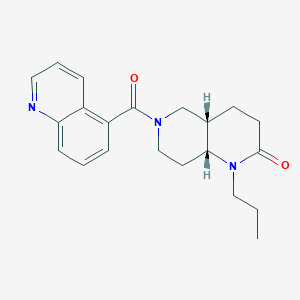
N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide, also known as NPPA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in a number of different fields.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. This compound has been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide has a number of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain. This compound has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its ability to modulate neurotransmitter levels in the brain. This makes it a useful tool for studying the effects of neurotransmitters on behavior and cognition. However, one limitation of using N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of different directions that future research on N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide could take. One area of interest is the development of new compounds that are based on the structure of N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide, with the goal of improving its efficacy and reducing its side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs and treatments for a variety of different conditions.
Métodos De Síntesis
The synthesis of N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide can be achieved through a number of different methods, including the reaction of 3-nitrobenzaldehyde with 1-methyl-3-phenylpropylamine in the presence of acetic anhydride and pyridine. This reaction produces N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)propenamide, which can then be converted to N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide through the addition of acetic acid.
Aplicaciones Científicas De Investigación
N-(1-methyl-3-phenylpropyl)-3-(3-nitrophenyl)acrylamide has been used in a number of different scientific research applications, including studies on the mechanisms of action of various drugs and compounds. This compound has been found to have a variety of effects on the body, including the inhibition of certain enzymes and the modulation of neurotransmitter levels in the brain.
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-15(10-11-16-6-3-2-4-7-16)20-19(22)13-12-17-8-5-9-18(14-17)21(23)24/h2-9,12-15H,10-11H2,1H3,(H,20,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWSRIXWBINTKY-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5398799.png)
![N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5398804.png)
![ethyl 2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-1,3-oxazole-4-carboxylate](/img/structure/B5398812.png)
![8-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5398816.png)


![2-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5398834.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5398864.png)
![methyl 5-ethyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5398867.png)
![2-(5-fluoro-2-methoxyphenyl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5398888.png)
![4-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5398889.png)
![(3aR*,7aS*)-2-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5398897.png)
![N-(4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5398901.png)
